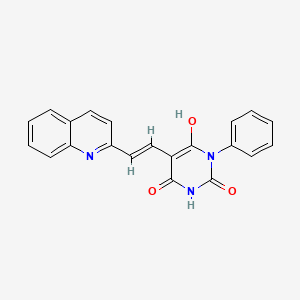![molecular formula C23H28N2O3S B15030107 (2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B15030107.png)
(2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and a conjugated enone system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide typically involves multiple steps. One common approach is the reaction of 4-(2-ethylpiperidin-1-yl)sulfonylbenzaldehyde with 4-methylacetophenone in the presence of a base to form the corresponding enone. This intermediate is then subjected to amide formation using an appropriate amine and coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The enone system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated amides or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide: shares structural similarities with other sulfonyl-containing amides and enones.
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide: A related compound with a simpler structure.
4-(2-ethylpiperidin-1-yl)sulfonylbenzaldehyde: An intermediate in the synthesis of the target compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H28N2O3S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
(E)-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H28N2O3S/c1-3-21-6-4-5-17-25(21)29(27,28)22-14-12-20(13-15-22)24-23(26)16-11-19-9-7-18(2)8-10-19/h7-16,21H,3-6,17H2,1-2H3,(H,24,26)/b16-11+ |
InChI-Schlüssel |
XVWUWHAWDCFWQC-LFIBNONCSA-N |
Isomerische SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)C |
Kanonische SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B15030029.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propyl]acetamide](/img/structure/B15030035.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15030042.png)
![(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15030050.png)
![(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15030058.png)
![(4E)-4-{[(3-butoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15030060.png)
![ethyl 2-[(2-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B15030061.png)
![N-(4-bromophenyl)-2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B15030066.png)
![5-Phenyl-2-({[2-(4-propanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B15030070.png)
![3-Methyl-3-({[(methylethyl)amino]thioxomethyl}amino)thiolane-1,1-dione](/img/structure/B15030078.png)
![3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B15030091.png)
![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15030096.png)

